4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide
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Overview
Description
4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromo-3-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide.
Ethylation: Finally, the sulfonamide is ethylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKBSXJXOBDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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